2-(Difluoromethoxy)-1-methoxy-4-nitrobenzene
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Overview
Description
2-(Difluoromethoxy)-1-methoxy-4-nitrobenzene is an organic compound characterized by the presence of difluoromethoxy and methoxy groups attached to a benzene ring, along with a nitro group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-1-methoxy-4-nitrobenzene typically involves the introduction of difluoromethoxy and methoxy groups onto a nitrobenzene derivative. One common method includes the reaction of 4-nitroanisole with difluoromethylating agents under specific conditions. The reaction often requires the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield 2-(Difluoromethoxy)-1-methoxy-4-aminobenzene.
Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like tetrahydrofuran (THF).
Major Products:
Reduction: 2-(Difluoromethoxy)-1-methoxy-4-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(Difluoromethoxy)-1-methoxy-4-nitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of the difluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the development of agrochemicals and materials science. Its derivatives are investigated for their potential use as herbicides and in the creation of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Difluoromethoxy)-1-methoxy-4-nitrobenzene exerts its effects is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the difluoromethoxy and methoxy groups can influence the compound’s electronic properties and reactivity. These groups can interact with various molecular targets, such as enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
2-(Difluoromethoxy)-1-methoxybenzene: Lacks the nitro group, resulting in different reactivity and applications.
4-Nitroanisole: Contains a nitro group and a methoxy group but lacks the difluoromethoxy group.
2-(Trifluoromethoxy)-1-methoxy-4-nitrobenzene: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy, which can lead to different chemical properties and applications.
Uniqueness: 2-(Difluoromethoxy)-1-methoxy-4-nitrobenzene is unique due to the presence of both difluoromethoxy and nitro groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
2-(difluoromethoxy)-1-methoxy-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO4/c1-14-6-3-2-5(11(12)13)4-7(6)15-8(9)10/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHPCRDGMVWPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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